

An In-depth Technical Guide to 3-Benzyl-6-isopropyl-2,5-piperazinedione

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Compound of Interest

Compound Name: 3-Benzyl-6-isopropyl-2,5-piperazinedione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-benzyl-6-isopropyl-2,5-piperazinedione**, a cyclic dipeptide of significant interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as an antimicrobial agent.

Chemical Identity and Structure

3-Benzyl-6-isopropyl-2,5-piperazinedione, also known by its synonym Cyclo(Phe-Val), is a member of the diketopiperazine (DKP) class of compounds. DKPs are the smallest cyclic dipeptides, formed from the condensation of two amino acids. This particular molecule is derived from Phenylalanine and Valine.

- IUPAC Name: 3-benzyl-6-propan-2-ylpiperazine-2,5-dione[1]
- Synonyms: Cyclo(Phe-Val), 2,5-Piperazinedione, 3-benzyl-6-isopropyl-[2]
- CAS Number: 14474-71-6[3]
- Molecular Formula: C₁₄H₁₈N₂O₂[1][2][3]

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical Properties

The key physicochemical properties of **3-benzyl-6-isopropyl-2,5-piperazinedione** are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	246.30 g/mol	[1][2]
Appearance	Powder	[LookChem]
Boiling Point	515.6°C at 760 mmHg	[2]
Density	1.109 g/cm ³	[2]
Flash Point	210.4°C	[2]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO	[4]
pKa (Predicted)	13.12 ± 0.60	[2]

Synthesis and Characterization

The synthesis of asymmetric diketopiperazines like Cyclo(Phe-Val) typically involves the coupling of two protected amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization.

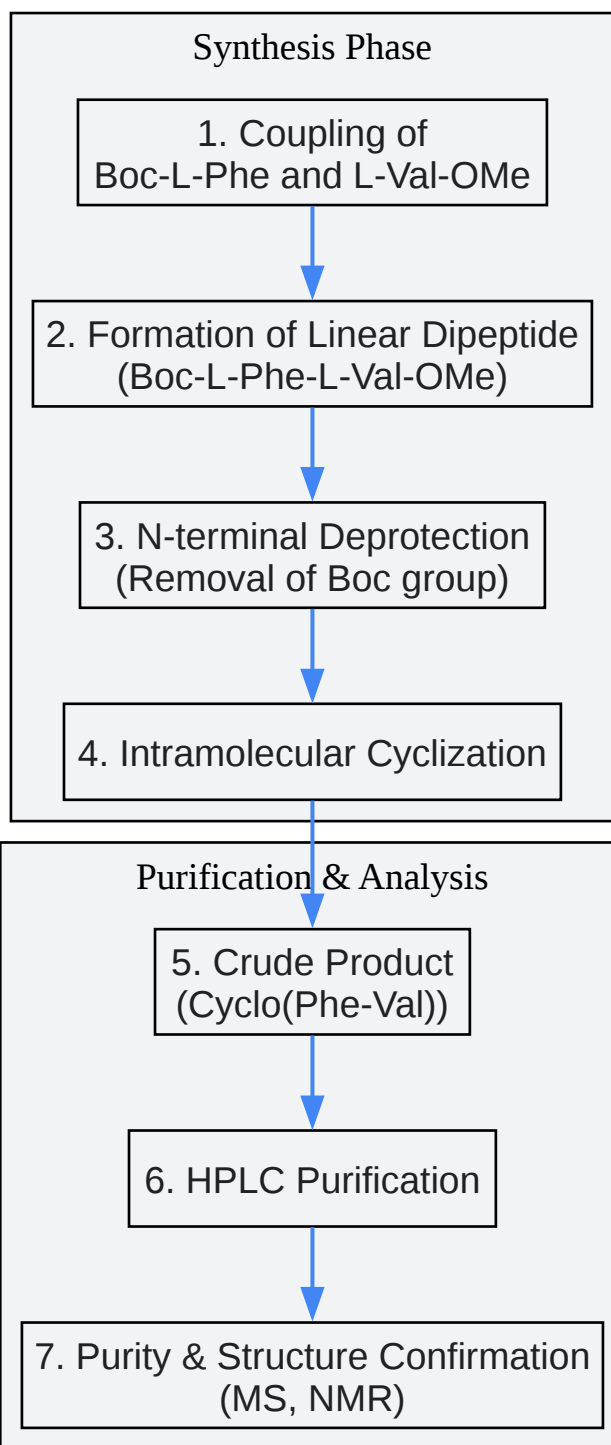
Experimental Protocol: General Synthesis

A common method for synthesizing diketopiperazines involves the following steps, adapted from established protocols for similar compounds[5][6]:

- Dipeptide Formation:
 - Start with N-terminally protected Phenylalanine (e.g., Boc-L-Phe) and C-terminally protected Valine (e.g., L-Val-OMe).

- Dissolve Boc-L-Phe in a suitable solvent like dichloromethane (DCM).
- Add a coupling agent (e.g., EDC) and an activator (e.g., HOBT), followed by the L-Val-OMe and a base like triethylamine (TEA).
- Stir the reaction mixture at room temperature for 24 hours to form the protected linear dipeptide (Boc-L-Phe-L-Val-OMe).
- Purify the dipeptide using column chromatography.
- Deprotection and Cyclization:
 - Deprotect the N-terminus (Boc group) using an acid such as trifluoroacetic acid (TFA) in DCM.
 - After deprotection, neutralize the resulting amine salt with a base.
 - Induce cyclization by heating the deprotected dipeptide ester in a high-boiling point solvent like toluene or by using a base-catalyzed method. The intramolecular aminolysis of the methyl ester leads to the formation of the piperazinedione ring.
- Purification and Characterization:
 - The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
 - The final structure and purity are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR and ^{13}C NMR)[7]. PubChem lists available ^{13}C NMR and GC-MS spectral data for this compound[1].

Synthesis and Purification Workflow



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General workflow for the synthesis and purification of Cyclo(Phe-Val).

Biological Activities and Mechanism of Action

Diketopiperazines are a class of natural products known for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects[8][9].

Antimicrobial and Antibiofilm Activity

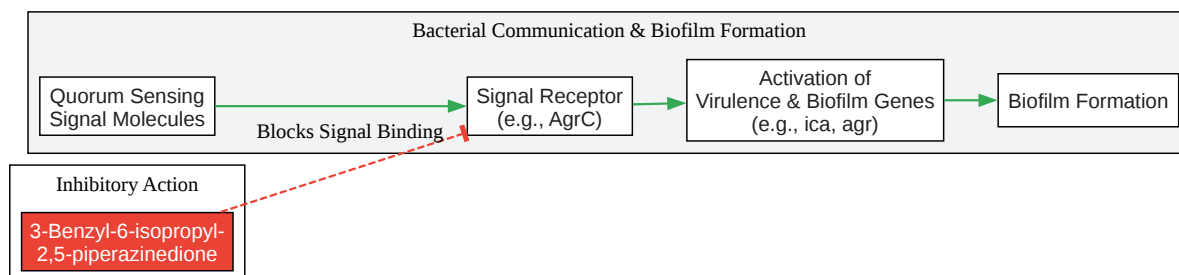
While specific data for **3-benzyl-6-isopropyl-2,5-piperazinedione** is limited, the DKP scaffold is well-established for its antimicrobial properties[10][11]. Research on closely related compounds suggests that its primary mechanism of action may be the disruption of bacterial communication and biofilm formation.

Limited bioassay data suggests that Cyclo(L-Phe-L-Val) may not exhibit direct antimicrobial activity itself but acts as a quorum sensing (QS) regulator[4]. It can induce certain bacteria, like *Pseudoalteromonas* sp., to produce their own antibacterial compounds[4].

Proposed Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as virulence factor production and biofilm formation. Many DKPs act as quorum sensing inhibitors (QSIs). Studies on similar compounds like cyclo(L-Phe-L-Pro) have shown they can inhibit biofilm formation in bacteria such as *Staphylococcus aureus*[12]. This inhibition is achieved by downregulating the expression of genes related to both polysaccharide intercellular adhesion (PIA) and the quorum sensing regulatory system (e.g., *agrA*, *agrC*)[12]. It is proposed that **3-benzyl-6-isopropyl-2,5-piperazinedione** may act similarly by interfering with bacterial signaling pathways, thereby preventing the establishment of resilient biofilm communities.

Logical Pathway for Quorum Sensing Inhibition



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Proposed mechanism of action via quorum sensing (QS) inhibition.

Experimental Protocols for Biological Assays

To evaluate the biological activity of **3-benzyl-6-isopropyl-2,5-piperazinedione**, standard microbiological assays can be employed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
- **Inoculation:** Add a standardized bacterial suspension (e.g., $\sim 5 \times 10^5$ CFU/mL) to each well. Include positive (bacteria only) and negative (medium only) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Analysis:** Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth). This can be confirmed by measuring the optical density at 600 nm (OD_{600}).

Protocol: Biofilm Inhibition Assay

This assay measures the ability of the compound to prevent biofilm formation.

- **Preparation:** In a 96-well plate, add different concentrations of the compound to a growth medium (e.g., Tryptic Soy Broth).
- **Inoculation:** Add the bacterial suspension to each well and incubate for 24-48 hours at 37°C without agitation to allow biofilm formation.
- **Washing:** After incubation, discard the medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
- **Staining:** Add a crystal violet solution to the wells to stain the adherent biofilm. Incubate for 15 minutes.
- **Quantification:** Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with a solvent (e.g., 95% ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass. A reduction in absorbance compared to the control indicates biofilm inhibition.

Conclusion

3-Benzyl-6-isopropyl-2,5-piperazinedione is a versatile molecule with significant potential, particularly in the field of antimicrobial research. Its core diketopiperazine structure serves as a valuable scaffold for developing novel therapeutic agents. The likely mechanism of action through quorum sensing inhibition makes it an attractive candidate for combating bacterial resistance and biofilm-related infections. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

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